Polar Surface Area (PSA) Differentiation vs. Non-Nitrated Furan Analog: 3.3-Fold Increase Indicating Distinct Membrane Permeability Profile
The introduction of the 5-nitro group on the furan ring increases the computed polar surface area from 13.14 Ų (chloro(furan-2-yl)mercury, CAS 5857-37-4) to 43.37 Ų for chloro(5-nitrofuran-2-yl)mercury . This 3.30-fold increase in PSA is attributable to the contribution of the nitro group and has direct implications for passive membrane permeability and intracellular target access. For context, the widely accepted threshold for favorable oral bioavailability (Veber's rule) is PSA ≤ 140 Ų, and compounds with PSA < 60 Ų generally exhibit good blood-brain barrier penetration; the 30 Ų PSA differential between these two compounds places them in meaningfully different permeability categories [1].
| Evidence Dimension | Computed Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | 43.37 Ų |
| Comparator Or Baseline | Chloro(furan-2-yl)mercury (CAS 5857-37-4): 13.14 Ų |
| Quantified Difference | 3.30-fold (absolute difference: 30.23 Ų) |
| Conditions | In silico calculation based on topological polar surface area method; data from chemsrc.com and molbase.com chemical databases |
Why This Matters
For procurement decisions in antimicrobial screening, the PSA differential predicts that the nitro-substituted compound will exhibit different cellular uptake kinetics, potentially lower membrane permeability, and altered subcellular distribution compared to the non-nitrated analog — factors that directly impact MIC readouts and must be accounted for in experimental design.
- [1] Veber, D.F., Johnson, S.R., Cheng, H.Y., Smith, B.R., Ward, K.W., & Kopple, K.D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. DOI: 10.1021/jm020017n View Source
